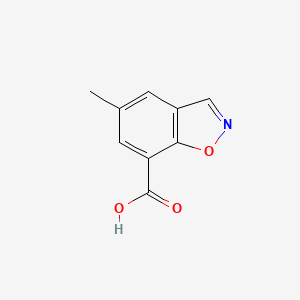5-Methyl-1,2-benzoxazole-7-carboxylic acid
CAS No.:
Cat. No.: VC17826225
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7NO3 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 5-methyl-1,2-benzoxazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | PDYYJRQCRWDCMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)ON=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Methyl-1,2-benzoxazole-7-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, which feature a benzene ring fused to an oxazole moiety. The oxazole component consists of a five-membered ring containing one oxygen and one nitrogen atom. Key structural features include:
-
Methyl group at position 5 of the benzoxazole system
-
Carboxylic acid functional group at position 7
-
Planar aromatic system enabling π-π stacking interactions
The compound’s molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1895186-96-5 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 4 |
Spectral Characterization (Theoretical Analysis)
While experimental spectral data remains unpublished for this specific compound, predictions can be made based on analogous benzoxazole derivatives:
-
Infrared Spectroscopy (IR):
-
Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): 1680-1720 cm⁻¹
-
Aromatic C=C stretches: 1450-1600 cm⁻¹
-
C-O-C asymmetric stretch (oxazole): 1250-1300 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR:
-
Carboxylic acid proton: δ 12.5-13.5 ppm (broad singlet)
-
Aromatic protons: δ 7.0-8.5 ppm (complex splitting pattern)
-
Methyl group: δ 2.3-2.7 ppm (singlet)
-
-
¹³C NMR:
-
Carboxylic acid carbon: δ 165-175 ppm
-
Oxazole carbons: δ 140-160 ppm
-
Methyl carbon: δ 20-25 ppm
-
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 177.16
-
Characteristic fragmentation patterns including loss of CO₂ (44 Da) from the carboxylic acid group
-
Synthetic Considerations and Methodologies
Cyclocondensation Approach
A potential route involves cyclization of a suitably substituted ortho-aminophenol precursor:
-
Starting Material: 3-Amino-4-methylsalicylic acid
-
Cyclization Agent: Trimethyl orthoformate or phosphorus oxychloride
-
Mechanism:
-
Activation of carboxylic acid to acyl chloride
-
Intramolecular nucleophilic attack by amine group
-
Dehydration to form oxazole ring
-
Hypothetical Reaction Scheme:
Post-Functionalization Strategy
Alternative methods could involve:
-
Electrophilic Substitution: Methylation of a pre-formed benzoxazolecarboxylic acid
-
Cross-Coupling Reactions: Palladium-catalyzed introduction of methyl group
Challenges in Synthesis
Key synthetic hurdles likely include:
-
Regioselectivity Control: Ensuring proper orientation of substituents during cyclization
-
Acid Sensitivity: Potential decomposition of oxazole ring under strong acidic conditions
-
Purification Difficulties: Separation from positional isomers and byproducts
Physicochemical Properties and Reactivity
Solubility Profile
Predicted solubility characteristics based on functional groups:
-
Polar Solvents: Soluble in DMSO, DMF, and aqueous alkaline solutions (via carboxylate formation)
-
Non-Polar Solvents: Limited solubility in hexane or diethyl ether
-
pH-Dependent Behavior:
-
Protonated form (pH < pKa): Low aqueous solubility
-
Deprotonated carboxylate (pH > pKa): Increased water solubility
-
Acid-Base Properties
The carboxylic acid group confers acidic character:
-
Estimated pKa: ~4.2-4.5 (comparable to benzoic acid derivatives)
-
Tautomerism Potential: Possible enol-keto tautomerism involving oxazole nitrogen
Thermal Stability
Benzoxazole derivatives typically exhibit:
-
Decomposition temperatures >200°C
-
Thermal ring-opening reactions above 300°C
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop high-yield routes with minimal purification steps
-
Crystallographic Studies: Determine solid-state structure via X-ray diffraction
-
ADMET Profiling: Evaluate absorption, distribution, metabolism, and excretion properties
-
Structure-Activity Studies: Prepare derivatives with varied substituents
Industrial Collaboration Opportunities
-
Pharmaceutical companies: Antibacterial/antifungal drug development
-
Materials science firms: Advanced polymer synthesis
-
Agricultural chemical sector: Herbicide/pesticide formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume